molecular formula C8H8N4O B1378718 4-(3-amino-1H-1,2,4-triazol-1-yl)phenol CAS No. 1461708-48-4

4-(3-amino-1H-1,2,4-triazol-1-yl)phenol

Cat. No. B1378718
CAS RN: 1461708-48-4
M. Wt: 176.18 g/mol
InChI Key: NWUODDKBQSKXGT-UHFFFAOYSA-N
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Description

Synthesis Analysis

Scientific Research Applications

Anticancer Agents

1,2,4-Triazole derivatives have been extensively studied for their potential as anticancer agents. They can interact with various biological targets, leading to the development of compounds with promising cytotoxic activities against cancer cell lines. For instance, novel 1,2,4-triazole derivatives have shown significant cytotoxic activity against the Hela cell line, with some compounds exhibiting activity lower than 12 μM . These findings suggest that 4-(3-amino-1H-1,2,4-triazol-1-yl)phenol derivatives could be further optimized to develop potent anticancer drugs.

Antibacterial Agents

The triazole ring is known for its significant antibacterial activity. Research has demonstrated that triazole derivatives can serve as potent and safe antimicrobial agents, which is crucial in the face of rising drug resistance in bacteria . The ability of these compounds to act against both Gram-positive and Gram-negative bacteria makes them valuable in the ongoing fight against antibiotic-resistant pathogens.

Histidine Biosynthesis Inhibition

In biological research, 1,2,4-triazole derivatives are used as inhibitors of histidine biosynthesis. This application is particularly relevant in the field of genetics and molecular biology, where such inhibitors can help in screening co-transformants from yeast two-hybrid interactions . By blocking histidine biosynthesis, researchers can study the effects on protein expression and interactions.

Agriculture - Plant Protection Products

One of the earliest and most widespread uses of 1,2,4-triazole derivatives, including 4-(3-amino-1H-1,2,4-triazol-1-yl)phenol, is in the production of plant protection products . These compounds can act as herbicides, fungicides, or growth regulators, contributing to the protection and yield improvement of various crops.

High-Energy Substances

The triazole ring is also found in high-energy substances due to its stability and ability to release energy upon decomposition. This makes 1,2,4-triazole derivatives suitable for applications in materials science, particularly in the development of energetic materials for military and industrial uses .

Gas-Generating Compositions

Additionally, 1,2,4-triazole derivatives are used in gas-generating compositions. These applications are important in the automotive industry for airbag deployment systems, where controlled gas generation is critical for the safety of passengers .

properties

IUPAC Name

4-(3-amino-1,2,4-triazol-1-yl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4O/c9-8-10-5-12(11-8)6-1-3-7(13)4-2-6/h1-5,13H,(H2,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWUODDKBQSKXGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C=NC(=N2)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-amino-1H-1,2,4-triazol-1-yl)phenol

CAS RN

1461708-48-4
Record name 4-(3-amino-1H-1,2,4-triazol-1-yl)phenol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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